![molecular formula C10H16O2 B1275703 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 18229-58-8](/img/structure/B1275703.png)
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone
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Overview
Description
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone, also known as 2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-one, is an organic compound with the molecular formula C9H14O. It is a colorless solid that is soluble in various organic solvents. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Synthesis of Myeloperoxidase Inhibitors
This compound is used in the synthesis of potent and selective myeloperoxidase inhibitors . Myeloperoxidase is an enzyme that plays a crucial role in the immune response, and inhibitors of this enzyme can be useful as antimicrobial oxidants .
Synthesis of σ1 Receptor Ligands
“1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone” is also used to synthesize novel and selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Endocannabinoid System Modulators
This compound can be used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators . The ECS is a complex cell-signaling system identified in the early 1990s by researchers exploring THC, a well-known cannabinoid .
Embryonic Ectoderm Development Inhibitors
It serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . EED is a core component of the Polycomb Repressive Complex 2 (PRC2) that catalyzes methylation of histone H3 at lysine 27 (H3K27) .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.
Mode of Action
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.
Biochemical Pathways
It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .
Pharmacokinetics
Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.
Action Environment
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.
properties
IUPAC Name |
1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNIPXRTMFVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397403 |
Source
|
Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18229-58-8 |
Source
|
Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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